Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride
Overview
Description
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride is a synthetic compound with the molecular formula C12H19Cl2N3O2 and a molecular weight of 308.2 g/mol. This compound is used in various scientific experiments and has applications in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride involves several synthetic routes and reaction conditions. The specific details of these methods are often proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve the use of advanced chemical synthesis techniques to ensure high-quality and consistent production .
Chemical Reactions Analysis
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it is used to study cellular processes and molecular interactionsIn industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride can be compared with other similar compounds, such as Methyl nicotinate and Nicotine. While these compounds share some structural similarities, this compound has unique properties and applications that distinguish it from these other compounds .
List of Similar Compounds::- Methyl nicotinate
- Nicotine
Properties
IUPAC Name |
methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c1-17-12(16)10-3-2-6-14-11(10)15-7-4-9(13)5-8-15;;/h2-3,6,9H,4-5,7-8,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLDYKRRRLJMPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCC(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671449 | |
Record name | Methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-21-4 | |
Record name | Methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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